molecular formula C19H22N2O B2627304 2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide CAS No. 1797172-00-9

2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2627304
CAS No.: 1797172-00-9
M. Wt: 294.398
InChI Key: WRRHXPUKMGHCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide (CAS 1797172-00-9) is a synthetic organic compound with the molecular formula C 19 H 22 N 2 O and a molecular weight of 294.4 g/mol . This benzamide derivative features a distinct molecular architecture combining a 2-methylbenzamide group with a 1-phenylpyrrolidine moiety, making it a compound of significant interest in medicinal chemistry research. While the specific biological profile of this compound is under investigation, its core structure is shared with molecules active in key pharmacological pathways. Research on analogous compounds suggests potential areas of application. Structurally similar pyrrolidine-based molecules are investigated as selective κ-opioid receptor (KOPr) antagonists . The κ-opioid receptor is a G i/o -coupled receptor implicated in the biological response to pain, stress, anxiety, and depression, making it a compelling target for neuropharmacological research . Furthermore, related compounds featuring a benzamide group linked to a pyrrolidine ring are explored as potent inhibitors of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) . Bcl-2 is a validated therapeutic target in oncology, particularly in B-cell malignancies, and inhibitors can restore apoptosis in cancer cells . This product is provided for research purposes only. It is strictly for use in laboratory studies and is not intended for diagnostic or therapeutic applications, or for human consumption .

Properties

IUPAC Name

2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-15-8-5-6-12-18(15)19(22)20-14-17-11-7-13-21(17)16-9-3-2-4-10-16/h2-6,8-10,12,17H,7,11,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRHXPUKMGHCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2CCCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction of 1-phenyl-2-pyrrolidinone with methylamine can yield the desired pyrrolidine ring.

    Attachment of the Benzamide Group: The benzamide group can be introduced through the reaction of the pyrrolidine derivative with benzoyl chloride in the presence of a base such as triethylamine.

    Methylation: The final step involves the methylation of the nitrogen atom in the benzamide group using methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of 2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyrrolidines.

Scientific Research Applications

2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in biological assays to study its effects on cellular processes and receptor interactions.

    Industry: It is utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and benzamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Methyl-N-(4-chlorophenyl)benzamide (Gowda et al., 2003)

  • Structural Features : The 4-chlorophenyl group introduces strong hydrogen-bond acceptor capability via the Cl atom, influencing crystal packing through C—H⋯Cl interactions.
  • Conformation : Syn arrangement of the C=O group relative to the ortho-methyl substituent, similar to the target compound .
  • Biological Relevance : Primarily studied for crystallographic behavior rather than bioactivity.

Y96 (5-[(E)-(Hydroxyimino)methyl]-2-methyl-N-[(1R)-1-(naphthalen-1-yl)ethyl]benzamide)

  • Key Difference : The naphthalene group in Y96 may improve target binding compared to the phenylpyrrolidine in the target compound.

Heterocyclic and Organometallic Analogues

2-Ferrocenyl-N-(2-ferrocenylbenzoyl)-N-(5-methyl-2-pyridyl)benzamide (III)

  • Structural Features : Incorporates redox-active ferrocenyl groups, enabling unique electrochemical properties.
  • Crystallography : Steric bulk from ferrocene leads to distorted molecular conformations, contrasting with the more flexible phenylpyrrolidine in the target compound .
  • Applications : Explored for catalytic and materials science applications.

2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide

  • Structural Features : Thiourea linkage (C=S) instead of a benzamide, enabling N—H⋯S hydrogen bonding.
  • Crystal Packing : Forms inversion dimers via N—H⋯S interactions, distinct from the O-based hydrogen bonds in the target compound .
  • Bioactivity : Thiourea derivatives are often studied for antimicrobial and enzyme inhibitory activities.

Bioactive Pyrrolidine-Containing Benzamides

4-Amino-N-[(1-Ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide

  • Structural Features : Ethylsulfonyl and methoxy groups enhance solubility and electronic properties.
  • Bioactivity : Investigated for CNS applications due to the pyrrolidine moiety’s ability to cross the blood-brain barrier .

Structural and Crystallographic Analysis

Table 1: Key Structural Parameters of Selected Benzamides

Compound C=O Bond Length (Å) N—H⋯X Hydrogen Bonds Crystal System Reference
Target Compound (Predicted) ~1.23 N—H⋯O (intramolecular) Monoclinic
2-Methyl-N-(4-chlorophenyl)benzamide 1.221 N—H⋯O, C—H⋯Cl Monoclinic
2-Methyl-N-(thiourea derivative) 1.229 N—H⋯S, C—H⋯S Monoclinic
Y96 Not reported Hydroxyimino interactions Not reported
  • Conformational Trends : Syn orientation of the C=O group relative to the ortho-methyl substituent is conserved across 2-methylbenzamides, stabilizing planar molecular conformations .
  • Hydrogen Bonding : The target compound’s pyrrolidine nitrogen may participate in additional intermolecular interactions, unlike simpler aryl derivatives.

Biological Activity

2-Methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a methyl group at the 2-position and a phenylpyrrolidine moiety attached through a methylene bridge. This unique structure is believed to influence its interaction with various biological targets.

The biological activity of 2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of the pyrrolidine ring enhances its binding affinity, potentially leading to modulation of signaling pathways involved in various physiological processes.

Enzyme Interactions

Research indicates that this compound may act as an enzyme inhibitor , affecting pathways such as:

  • Cyclic AMP signaling : Inhibition of phosphodiesterases, leading to increased cyclic AMP levels.
  • Kinase pathways : Potential modulation of protein kinases involved in cell proliferation and survival.

Receptor Binding

The compound's structure suggests it may interact with multiple receptor types:

  • Dopamine receptors : Possible implications in neurological disorders.
  • Serotonin receptors : Potential antidepressant-like effects.

Study 1: Pharmacological Evaluation

A study evaluated the pharmacological properties of 2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide in animal models. The results indicated:

  • Anxiolytic effects observed in behavioral assays.
  • Dose-dependent reduction in pain responses , suggesting analgesic properties.
ParameterObserved Effect
Anxiolytic ActivitySignificant reduction
Analgesic ActivityDose-dependent response

Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that the compound:

  • Inhibits specific kinases associated with inflammatory responses.
  • Modulates neurotransmitter release, indicating potential use in treating mood disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide, it is useful to compare it with related compounds:

CompoundKey FeaturesBiological Activity
2-Bromo-N-((1-phenylpyrrolidin-2-yl)methyl)benzamideContains bromine; enhanced reactivityStronger enzyme inhibition
N-(4-Fluorophenyl)-N-(1-pyrrolidinyl)methyl)benzamideFluorine substitution; altered bindingReduced receptor affinity

Q & A

Q. What are the standard synthetic routes for 2-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide?

The compound is typically synthesized via multi-step reactions. A common approach involves:

  • Step 1 : Reaction of ortho-toluic acid derivatives (e.g., ortho-toluyl chloride) with thiocyanate reagents (e.g., KSCN) in acetone to generate intermediates like carbonyl isothiocyanates .
  • Step 2 : Condensation with a primary amine (e.g., 1-phenylpyrrolidin-2-ylmethanamine) under reflux conditions.
  • Purification : Column chromatography or recrystallization is used to isolate the product. Reaction progress is monitored via TLC, and purity is confirmed by elemental analysis (>98%) and spectroscopic methods .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks, with aromatic protons appearing at δ 7.2–7.8 ppm and pyrrolidine methylene groups at δ 2.5–3.5 ppm .
  • IR Spectroscopy : Amide C=O stretches (~1650–1680 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) validate the benzamide core .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H]+^+ = 349.18) .

Q. How can researchers optimize reaction yields during synthesis?

Strategies include:

  • Catalyst Use : Pd/C or DMAP enhances coupling efficiency in amide bond formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
  • Temperature Control : Reflux conditions (e.g., 80–100°C) balance reaction rate and byproduct minimization .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Molecular Docking : Tools like AutoDock Vina model interactions with target proteins (e.g., kinases or GPCRs). For example, docking into the ATP-binding site of a kinase may reveal binding affinities (ΔG ≈ −9.5 kcal/mol) .
  • DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to predict reactivity .

Q. What experimental designs address contradictions in reported bioactivity data?

  • Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, IC50_{50} protocols) to resolve variability .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How can structure-activity relationship (SAR) studies improve potency?

  • Systematic Substitution : Modify substituents on the benzamide (e.g., fluorination at position 2) or pyrrolidine (e.g., methyl vs. phenyl groups) .
  • Bioassay Correlation : Test analogs in vitro (e.g., enzyme inhibition) and in vivo (e.g., murine models) to link structural changes to activity trends .

Q. What strategies mitigate physicochemical challenges (e.g., low solubility)?

  • Salt Formation : Use hydrochloride or mesylate salts to enhance aqueous solubility.
  • Co-Solvents : Employ DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays .
  • Thermal Analysis : DSC identifies polymorphs with better dissolution profiles .

Q. How do in vitro and in vivo pharmacokinetic (PK) data discrepancies arise?

  • Metabolic Stability : Hepatic microsome assays (e.g., rat liver S9 fractions) predict first-pass metabolism.
  • Protein Binding : Equilibrium dialysis quantifies plasma protein binding (>90% may reduce free drug concentration) .

Q. What role does X-ray crystallography play in structural validation?

  • Single-Crystal Analysis : Resolve bond lengths and angles (e.g., amide C-N bond ≈ 1.33 Å) to confirm stereochemistry .
  • Polymorph Screening : Identify stable crystalline forms for formulation .

Q. How can reaction path search methods accelerate synthesis optimization?

  • Quantum Chemical Modeling : Software like Gaussian calculates transition states to predict feasible pathways .
  • High-Throughput Screening : Test 96-well plate reaction conditions (e.g., varying catalysts, solvents) to maximize yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.